molecular formula C10H10N2O2 B8803753 7H-Spiro[furo[3,4-b]pyridine-5,3'-pyrrolidin]-7-one CAS No. 869969-57-3

7H-Spiro[furo[3,4-b]pyridine-5,3'-pyrrolidin]-7-one

Cat. No. B8803753
CAS RN: 869969-57-3
M. Wt: 190.20 g/mol
InChI Key: OLZQAJJGHIMZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Spiro[furo[3,4-b]pyridine-5,3'-pyrrolidin]-7-one is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7H-Spiro[furo[3,4-b]pyridine-5,3'-pyrrolidin]-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Spiro[furo[3,4-b]pyridine-5,3'-pyrrolidin]-7-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

869969-57-3

Product Name

7H-Spiro[furo[3,4-b]pyridine-5,3'-pyrrolidin]-7-one

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

spiro[furo[3,4-b]pyridine-5,3'-pyrrolidine]-7-one

InChI

InChI=1S/C10H10N2O2/c13-9-8-7(2-1-4-12-8)10(14-9)3-5-11-6-10/h1-2,4,11H,3,5-6H2

InChI Key

OLZQAJJGHIMZCZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12C3=C(C(=O)O2)N=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2,6,6-tetramethyl-piperidine (0.820 mL, 0.00486 mol) in tetrahydrofuran (5 mL, 0.06 mol) at −75 Celsius was added to 1.600 M of n-butyllithium in hexane (4.05 mL). After the mixture was stirred for 15 min, a solution of 2-pyridinecarboxylic acid (199 mg, 0.00162 mmol) was added. The resulting mixture was stirred at −75 Celsius for 10 minutes, then at −20 Celsius for 30 minutes. A solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (250 mg, 0.0013 mol) in THF (2 mL) was then added to the above mixture. The reaction mixture continued to be stirred at −20 Celsius for 20 minutes, then was warmed up to r.t. and then stirred for additional 1 hour. The reaction mixture was quenched with water, then concentrated to remove THF, and then acidified to pH ˜1 using 6M aqueous HCl solution, and then stirred at r.t. overnight. The resulting mixture was extracted with methylene chloride. The aqueous layer was concentrated and the residue was directly purified by flash chromatography on silica gel column with 10% methanol in methylene chloride to give the desired compound. MS (ESI): 190.9 (M+H+).
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.05 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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